molecular formula C21H23N5O3S B2832339 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034506-00-6

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2832339
CAS RN: 2034506-00-6
M. Wt: 425.51
InChI Key: PHELCEBSNLSKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Development of Cyclooxygenase-2 Inhibitors

    A study focused on the synthesis and evaluation of 1,5-diarylpyrazole derivatives, including compounds structurally similar to the specified chemical, for their ability to inhibit cyclooxygenase-2 (COX-2). This research identified potent and selective COX-2 inhibitors, highlighting the therapeutic potential of these compounds in treating conditions like arthritis (Penning et al., 1997).

  • Antimicrobial Agents

    Novel heterocyclic compounds incorporating a sulfamoyl moiety, akin to the chemical structure , have been synthesized and shown to possess promising antimicrobial properties. This underscores the potential use of such compounds in combating bacterial and fungal infections (Darwish et al., 2014); (Azab et al., 2013).

  • Anti-Inflammatory and Analgesic Activities

    Research into celecoxib derivatives, which share a similar sulfonamide moiety, demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings suggest the versatility of such compounds in drug development (Küçükgüzel et al., 2013).

Drug Metabolism and Environmental Fate

  • Drug Metabolism Studies

    A biaryl-bis-sulfonamide compound was studied for its metabolism using Actinoplanes missouriensis, illustrating the utility of microbial systems in producing mammalian metabolites for drug metabolism research. This approach helps in understanding the metabolic fate of drugs in vivo (Zmijewski et al., 2006).

  • Environmental Transformation of Herbicides

    Studies on the hydrolytic transformation of sulfonylurea herbicides, which share structural motifs with the target compound, reveal insights into their environmental fate, contributing to safer and more effective use of such chemicals (Zheng et al., 2008).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-21(8-13-30(28,29)17-4-2-1-3-5-17)24-11-12-26-20(16-6-7-16)14-18(25-26)19-15-22-9-10-23-19/h1-5,9-10,14-16H,6-8,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELCEBSNLSKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

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